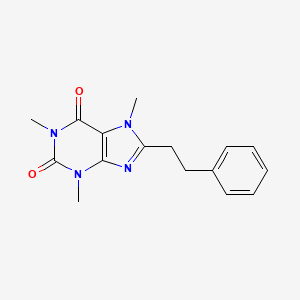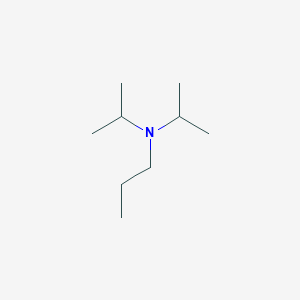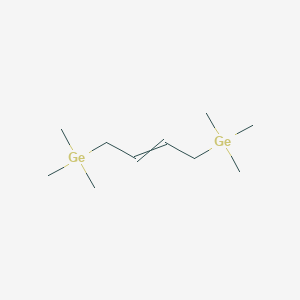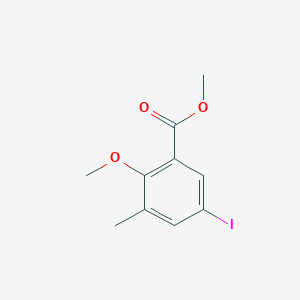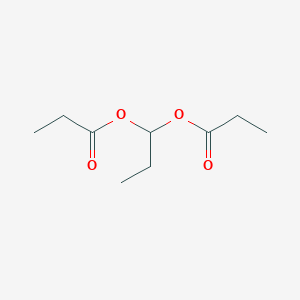
Propane-1,1-diol dipropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propane-1,1-diyl dipropionate is an organic compound with the molecular formula C9H16O4. It is an ester derived from propionic acid and propane-1,1-diol. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Propane-1,1-diyl dipropionate can be synthesized through the esterification of propane-1,1-diol with propionic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of propane-1,1-diyl dipropionate involves the continuous esterification of propane-1,1-diol with propionic acid. The process is optimized to achieve high yields and purity of the final product. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
Propane-1,1-diyl dipropionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Propionic acid and propane-1,1-diol.
Reduction: Propane-1,1-diol and propanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Propane-1,1-diyl dipropionate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of propane-1,1-diyl dipropionate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release propionic acid and propane-1,1-diol, which can then participate in various biochemical pathways. The compound’s effects are mediated through its interactions with enzymes and other proteins involved in these pathways.
Comparison with Similar Compounds
Similar Compounds
Propane-1,2-diyl dipropionate: Similar in structure but with different positional isomerism.
Propane-1,3-diyl dipropionate: Another positional isomer with different chemical properties.
Propane-1,1-diyl diacetate: An ester with acetate groups instead of propionate.
Uniqueness
Propane-1,1-diyl dipropionate is unique due to its specific ester configuration, which imparts distinct chemical and physical properties. Its reactivity and applications differ from those of its isomers and other similar compounds, making it valuable in specific research and industrial contexts.
Properties
CAS No. |
5331-24-8 |
|---|---|
Molecular Formula |
C9H16O4 |
Molecular Weight |
188.22 g/mol |
IUPAC Name |
1-propanoyloxypropyl propanoate |
InChI |
InChI=1S/C9H16O4/c1-4-7(10)12-9(6-3)13-8(11)5-2/h9H,4-6H2,1-3H3 |
InChI Key |
FZJAQRXBTJNEGT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(OC(=O)CC)OC(=O)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



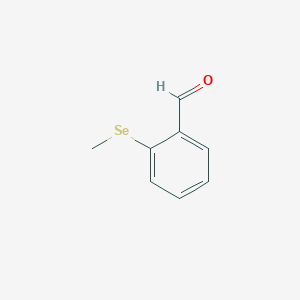
![methyl 6-[(Z)-2-(2-iodo-6-methoxyphenyl)-1-nitroethenyl]-1,3-benzodioxole-5-carboxylate](/img/structure/B14739225.png)
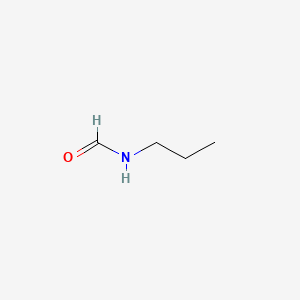
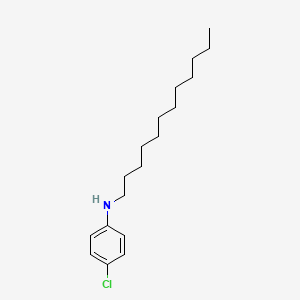
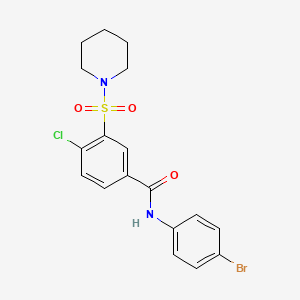

![[2-(2-Methoxybenzoyl)phenyl]-phenylmethanone](/img/structure/B14739249.png)
